molecular formula C18H15FN4O2S B5364766 4-amino-N-{4-[2-(3-fluorophenyl)vinyl]-2-pyrimidinyl}benzenesulfonamide

4-amino-N-{4-[2-(3-fluorophenyl)vinyl]-2-pyrimidinyl}benzenesulfonamide

Cat. No. B5364766
M. Wt: 370.4 g/mol
InChI Key: NIXOWKKSSKNBIT-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-N-{4-[2-(3-fluorophenyl)vinyl]-2-pyrimidinyl}benzenesulfonamide is a chemical compound that belongs to the class of sulfonamide drugs. It is commonly known as Tasisulam, and it has been extensively studied for its potential use in the treatment of various types of cancer.

Mechanism of Action

The mechanism of action of Tasisulam involves the inhibition of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in many types of cancer cells. By inhibiting CA IX, Tasisulam can disrupt the pH regulation of cancer cells, leading to their death. Tasisulam also inhibits the activity of the protein kinase CK2, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
Tasisulam has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. It also inhibits angiogenesis by inhibiting the activity of vascular endothelial growth factor (VEGF) and its receptor (VEGFR). Tasisulam has been shown to have minimal toxicity in normal cells and tissues, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the advantages of Tasisulam is its selectivity for cancer cells, which reduces the risk of toxicity in normal cells and tissues. Tasisulam has also been shown to have synergistic effects when used in combination with other cancer drugs. However, one of the limitations of Tasisulam is its low solubility, which can affect its bioavailability and efficacy.

Future Directions

For the research on Tasisulam include the development of more efficient synthesis methods to increase its yield and reduce its cost. Further studies are also needed to understand the mechanism of action of Tasisulam and its potential use in combination with other cancer drugs. The development of Tasisulam analogs with improved solubility and efficacy is also an area of future research.

Synthesis Methods

The synthesis method of Tasisulam involves the reaction of 4-amino-N-(4-chlorobenzenesulfonyl)-2-pyrimidine with 2-(3-fluorophenyl)acetaldehyde in the presence of a base such as sodium hydride. The resulting product is then treated with ammonium hydroxide to obtain Tasisulam. The overall yield of this synthesis method is approximately 40%.

Scientific Research Applications

Tasisulam has been extensively studied for its potential use in the treatment of various types of cancer, including lung cancer, breast cancer, and ovarian cancer. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Tasisulam has also been studied for its potential use in combination with other cancer drugs, such as paclitaxel and carboplatin.

properties

IUPAC Name

4-amino-N-[4-[(E)-2-(3-fluorophenyl)ethenyl]pyrimidin-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O2S/c19-14-3-1-2-13(12-14)4-7-16-10-11-21-18(22-16)23-26(24,25)17-8-5-15(20)6-9-17/h1-12H,20H2,(H,21,22,23)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIXOWKKSSKNBIT-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C=CC2=NC(=NC=C2)NS(=O)(=O)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)/C=C/C2=NC(=NC=C2)NS(=O)(=O)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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